molecular formula C25H20N6O4 B086418 2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate CAS No. 15087-70-4

2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate

Cat. No. B086418
CAS RN: 15087-70-4
M. Wt: 468.5 g/mol
InChI Key: RMUVDBYECREIDO-UHFFFAOYSA-N
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Description

2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNAE and is a member of the azobenzene family of compounds. CNAE has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology.

Mechanism of Action

The mechanism of action of CNAE is not fully understood, but it is believed to involve the photoisomerization of the azobenzene moiety. This photoisomerization results in a change in the conformation of the molecule, which can lead to changes in its physical and chemical properties.
Biochemical and Physiological Effects:
CNAE has been shown to have a range of biochemical and physiological effects, including the ability to interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, which can have significant implications for biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNAE in lab experiments is its unique photoresponsive properties. This allows researchers to control the behavior of the molecule using light, which can be a powerful tool for studying biological systems. However, there are also limitations to using CNAE, including its relatively complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving CNAE. One area of interest is the development of new materials and devices based on CNAE. For example, CNAE-based sensors and actuators could have a range of applications in the fields of robotics and biomedicine. Another area of interest is the study of the interaction between CNAE and biological systems, which could lead to the development of new drugs and therapeutic agents. Finally, there is also potential for using CNAE in the development of new diagnostic tools for detecting and monitoring diseases.

Synthesis Methods

The synthesis of CNAE involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-nitroaniline with ethyl cyanoacetate to produce a nitro-substituted intermediate. This intermediate is then reduced to form the corresponding amine, which is then coupled with 4-(2-cyanoethyl)-2-nitrophenol to form the final product, CNAE.

Scientific Research Applications

CNAE has been widely used in scientific research due to its unique properties. One of the most significant applications of CNAE is in the field of materials science, where it has been used to create photoresponsive polymers and liquid crystals. In addition, CNAE has been used in the development of new sensors and diagnostic tools, as well as in the study of protein-ligand interactions.

properties

CAS RN

15087-70-4

Molecular Formula

C25H20N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl benzoate

InChI

InChI=1S/C25H20N6O4/c26-13-4-14-30(15-16-35-25(32)19-5-2-1-3-6-19)22-9-7-21(8-10-22)28-29-24-12-11-23(31(33)34)17-20(24)18-27/h1-3,5-12,17H,4,14-16H2

InChI Key

RMUVDBYECREIDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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